molecular formula C3H8N2O B1353227 N-Hydroxypropionamidine CAS No. 29335-36-2

N-Hydroxypropionamidine

Cat. No.: B1353227
CAS No.: 29335-36-2
M. Wt: 88.11 g/mol
InChI Key: RLZPCFQNZGINRP-UHFFFAOYSA-N
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Description

N-Hydroxypropionamidine is an organic compound with the chemical formula C3H8N2O . It is primarily used for research and development purposes .


Synthesis Analysis

While specific synthesis methods for this compound were not found, N-Hydroxy peptides, which are related compounds, can be prepared on solid support . This involves a process known as peptide backbone amide substitution, which can dramatically alter the conformational and physicochemical properties of native sequences .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 88.11 . It has a boiling point of 205.1±23.0 ℃ at 760 mmHg and a density of 1.1±0.1 g/cm3 .

Safety and Hazards

N-Hydroxypropionamidine can cause skin and eye irritation . In case of contact, it is advised to rinse with water and consult a doctor. If inhaled, the victim should be moved to fresh air and given artificial respiration if necessary .

Biochemical Analysis

Biochemical Properties

N-Hydroxypropionamidine plays a significant role in biochemical reactions, particularly those catalyzed by flavin-dependent N-hydroxylating enzymes. These enzymes are involved in the production of secondary metabolites, such as siderophores and antimicrobial agents . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the transfer of oxygen to form N-O functional groups. The nature of these interactions is primarily based on the activation of molecular oxygen by flavin, heme, or metal cofactor-containing enzymes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of different cell types by modulating the activity of specific enzymes and proteins. For instance, this compound can alter the expression of genes involved in detoxification metabolism, thereby impacting cellular homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with flavin-dependent N-hydroxylating enzymes. These enzymes activate molecular oxygen and transfer it to this compound, resulting in the formation of N-O functional groups. This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to interact with nitrogen-bearing secondary metabolites is crucial for its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular processes, particularly those related to gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance certain biochemical reactions without causing adverse effects. At higher doses, this compound may exhibit toxic effects, including enzyme inhibition and disruption of cellular homeostasis . Threshold effects have been identified, indicating the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to facilitate the formation of N-O functional groups. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s role in detoxification metabolism is particularly noteworthy, as it helps in the formation of nitrogen-bearing secondary metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, impacting its biochemical activity. The transport and distribution of this compound are crucial for its function in various biochemical reactions .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it allows the compound to interact with specific enzymes and proteins involved in biochemical reactions . The presence of this compound in particular subcellular compartments can enhance its effectiveness in facilitating the formation of N-O functional groups.

Properties

IUPAC Name

N'-hydroxypropanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O/c1-2-3(4)5-6/h6H,2H2,1H3,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZPCFQNZGINRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424857
Record name N-Hydroxypropionamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29335-36-2
Record name N-Hydroxypropionamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-hydroxypropanimidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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